molecular formula C36H45ClN2O10S2 B056975 Lasilacton CAS No. 124199-68-4

Lasilacton

Cat. No. B056975
M. Wt: 765.3 g/mol
InChI Key: ABIRIUVBSAQPBC-ATJCWOKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lasilacton is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. It is a lactone derivative of the natural product lasalocid, which is commonly used as an antibiotic in veterinary medicine. Lasilacton has been shown to possess several unique properties that make it a promising candidate for various research applications.

Mechanism Of Action

The mechanism of action of Lasilacton is not fully understood, but it is believed to involve the inhibition of certain enzymes and ion channels in the cell membrane. It has been shown to selectively target cancer cells by inducing apoptosis and inhibiting angiogenesis. It also modulates the immune response by regulating the production of cytokines and chemokines. In livestock, Lasilacton has been shown to improve feed efficiency and reduce the incidence of digestive disorders.

Biochemical And Physiological Effects

Lasilacton has been shown to have several biochemical and physiological effects on cells and organisms. It has been shown to modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. It also affects the metabolism of lipids, carbohydrates, and amino acids, leading to changes in energy balance and nutrient utilization. In livestock, Lasilacton has been shown to improve the absorption and utilization of nutrients, leading to increased growth and productivity.

Advantages And Limitations For Lab Experiments

Lasilacton has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of structural stability. It also has a wide range of potential applications in various fields of science, making it a versatile research tool. However, there are also some limitations to its use. It can be toxic at high concentrations, and its effects can vary depending on the cell or organism being studied. It also requires further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on Lasilacton. One area of interest is its potential as a drug candidate for treating various diseases, such as cancer and neurodegenerative disorders. Another area of research is its use as a growth promoter and feed additive in livestock production. Additionally, Lasilacton has potential applications in environmental science, such as water quality monitoring and remediation. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of science.

Synthesis Methods

The synthesis of Lasilacton involves several steps, including the reaction of lasalocid with a suitable reagent to form a lactone ring. The process can be carried out using different methods, such as acid-catalyzed cyclization, enzymatic conversion, or photochemical reaction. The yield and purity of Lasilacton can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalyst.

Scientific Research Applications

Lasilacton has been extensively studied for its potential applications in various fields of science. In medicine, it has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated as a potential agent for treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In agriculture, Lasilacton has been used as a growth promoter and feed additive for livestock. It has also been shown to have herbicidal and insecticidal properties, making it a potential alternative to conventional pesticides. In environmental science, Lasilacton has been used as a biosensor for detecting heavy metal ions in water.

properties

CAS RN

124199-68-4

Product Name

Lasilacton

Molecular Formula

C36H45ClN2O10S2

Molecular Weight

765.3 g/mol

IUPAC Name

3-[(7R,8R,9S,10R,13S,14S)-7-acetylsulfanyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid

InChI

InChI=1S/C24H34O5S.C12H11ClN2O5S/c1-14(25)30-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23,29)11-7-20(27)28;13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h12,17-19,21,29H,4-11,13H2,1-3H3,(H,27,28);1-5,15H,6H2,(H,16,17)(H2,14,18,19)/t17-,18-,19+,21+,22-,23-,24?;/m0./s1

InChI Key

ABIRIUVBSAQPBC-ATJCWOKCSA-N

Isomeric SMILES

CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC([C@]4(CC3)C)(CCC(=O)O)O)C.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

synonyms

lasilacton

Origin of Product

United States

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